molecular formula C11H11NO3 B15229964 Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B15229964
M. Wt: 205.21 g/mol
InChI Key: JOJSHNLBXZWKBN-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline core. The reaction conditions often include the use of catalysts such as Lewis acids (e.g., BF3·Et2O) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
  • Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Uniqueness

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is unique due to its specific substitution pattern on the quinoline core. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a heterocyclic compound belonging to the quinoline family. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, focusing on antimicrobial, anticancer, and neuroprotective properties, along with its mechanisms of action and synthesis.

  • Molecular Formula : C11H11NO3
  • Molecular Weight : 205.21 g/mol
  • IUPAC Name : Methyl 2-oxo-3,4-dihydro-1H-quinoline-5-carboxylate
  • Canonical SMILES : COC(=O)C1=C2CCC(=O)NC2=CC=C1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains and fungi. Specific findings include:

Microorganism Activity IC₉₀ (µM)
Mycobacterium tuberculosisInhibitory effect6.8
Staphylococcus aureusNo significant inhibitionN/A
Candida albicansWeak activityN/A

The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways critical for microbial survival .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways:

Cancer Cell Line Effect Concentration (µM)
HeLa (cervical cancer)Induces apoptosis10
MCF7 (breast cancer)Growth inhibition15

The compound appears to modulate signaling pathways associated with cell proliferation and survival, including the PI3K/Akt pathway .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits enzymes like acetylcholinesterase and other critical metabolic enzymes.
  • Receptor Modulation : The compound can bind to receptors involved in neurotransmission and cell signaling.
  • Cell Cycle Regulation : It affects various phases of the cell cycle in cancer cells leading to growth arrest or apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from anthranilic acid derivatives. Common methods include:

  • Use of Lewis acids as catalysts (e.g., BF₃·Et₂O).
  • Continuous flow reactors for industrial production to enhance yield and purity.

Derivatives of this compound have been synthesized to explore enhanced biological activities:

Derivative Name Unique Features
Methyl 4-methyl-2-oxo-1,2-dihydroquinolineExhibits distinct methyl substitution affecting bioactivity
Substituted tetrahydroquinoline derivativesVariations in substituents lead to diverse pharmacological properties

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Antimicrobial Activity : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria.
  • Cancer Cell Studies : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability across multiple cancer lines.
  • Neuroprotection : Animal models indicated that administration improved cognitive function in neurodegenerative disease models.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-oxo-3,4-dihydro-1H-quinoline-5-carboxylate

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-4-9-7(8)5-6-10(13)12-9/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

JOJSHNLBXZWKBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCC(=O)NC2=CC=C1

Origin of Product

United States

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